Rishirilide B
Description
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(1R,2R,3R)-1,2,8-trihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-3H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C21H24O6/c1-11(2)7-8-20(26)16-10-14-13(5-4-6-17(14)22)9-15(16)18(23)12(3)21(20,27)19(24)25/h4-6,9-12,22,26-27H,7-8H2,1-3H3,(H,24,25)/t12-,20+,21-/m0/s1 |
InChI Key |
QUASHMJEJFFXLB-QDEDPJFRSA-N |
SMILES |
CC1C(=O)C2=C(C=C3C(=C2)C=CC=C3O)C(C1(C(=O)O)O)(CCC(C)C)O |
Isomeric SMILES |
C[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC=C3O)[C@@]([C@]1(C(=O)O)O)(CCC(C)C)O |
Canonical SMILES |
CC1C(=O)C2=C(C=C3C(=C2)C=CC=C3O)C(C1(C(=O)O)O)(CCC(C)C)O |
Synonyms |
rishirilide B |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis of Rishirilide B
The biosynthesis of this compound involves a complex pathway that includes several key enzymes and genetic components. Research has identified that the compound is synthesized from nine acetate units and one isobutyrate unit, with specific gene clusters responsible for its production.
- Key Findings:
- The tricyclic backbone of this compound is formed through a series of enzymatic reactions involving polyketide synthases and tailoring enzymes .
- Gene deletion experiments have elucidated the roles of various genes in the biosynthetic pathway, such as RslK4 and RslO3, which are crucial for selecting starter units for polyketide synthesis .
Biological Activities
This compound has been studied for its biological activities, particularly its enzyme inhibition properties:
- Inhibition of Alpha-2-Macroglobulin:
- Inhibition of Glutathione S-Transferase:
Therapeutic Potential
Given its biological activities, this compound holds promise for various therapeutic applications:
Case Studies and Research Findings
Several studies have documented the synthesis and applications of this compound:
Chemical Reactions Analysis
Enzymatic Rearrangement and Redox Tailoring
Post-PKS modifications involve redox enzymes that orchestrate backbone rearrangements:
Epoxide Ring Opening
-
RslO5 (flavin-dependent reductase) : Reductively cleaves the epoxide moiety of the intermediate pre-rishirilide epoxide to form a diol .
Oxidative Carbon Skeleton Rearrangement
-
RslO9 (flavin monooxygenase) : Catalyzes a Baeyer-Villiger oxidation to form a lactone intermediate, followed by aldol condensation to rearrange the carbon backbone .
-
RslO8 (ketoreductase) : Reduces a ketone group in the intermediate to yield this compound as the final product .
Organocatalytic Oxidative Kinetic Resolution
-
Key reaction : Enantioselective α-hydroxylation of β-substituted tetralones using a guanidine-bisurea catalyst , achieving >20:1 diastereomeric ratio (dr) .
-
Final steps : Benzylic oxidation at C1 followed by oxabenzonorbornadiene isomerization yields this compound .
Oxidative Dearomatization Strategy
-
o-Quinone methide coupling : Enantioselective dearomatization of resorcinol derivatives using PhI(OTMS)OTf as an oxidant .
-
Cascade reactions : Diastereoselective protonation and ketone reduction (Table 2) .
Table 2: Diastereoselectivity in Resorcinol Dearomatization
| Entry | R₁ | Carbonyl Species | dr | Yield (%) |
|---|---|---|---|---|
| 1 | –Br | 3:1 | 22 | |
| 6 | –Br | >20:1 | 65 |
Key Chemical Modifications
-
Decarboxylation : Loss of CO₂ from one acetate unit generates the C-17 methyl group .
-
Bayer-Villiger Oxidation : Introduces oxygen and facilitates backbone rearrangement via lactone formation .
-
Aldol Condensation : Forms new carbon-carbon bonds to finalize the tricyclic architecture .
Absolute Configuration Revision
Synthetic studies revised the originally proposed (2R,3R,4R) configuration to (2S,3S,4S) based on X-ray crystallography and NMR comparisons with enantiomerically pure synthetic samples .
Preparation Methods
Polyketide Backbone Assembly
This compound’s tricyclic backbone is derived from nine acetate units, as demonstrated through feeding experiments with -labeled precursors in Streptomyces albus J1074::cos4. Nuclear magnetic resonance (NMR) spectroscopy revealed that one acetate unit undergoes decarboxylation to form a methyl group, while the starter unit is isobutyrate. This biosynthetic pathway aligns with type II polyketide synthase (PKS) systems, which typically generate aromatic intermediates through iterative condensation and cyclization.
Table 1: Isotopic Labeling Patterns in this compound Biosynthesis
| Precursor | Incorporated Position | Functional Group Origin |
|---|---|---|
| [1-]Acetate | C-2, C-4, C-6, etc. | Polyketide backbone |
| [1-]Isobutyrate | C-1 | Tricyclic starter unit |
| []Methionine | Methyl groups | Decarboxylated acetate unit |
The heterologous expression of the this compound gene cluster in S. albus confirmed the role of ketosynthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP) in backbone assembly. Notably, the absence of methyltransferase genes in the cluster suggests that methyl branches arise via post-PKS modifications, such as decarboxylation.
Synthetic Preparation Methods
Enantioselective Dearomatization Strategy
The first enantioselective synthesis of (+)-rishirilide B was achieved through a convergent approach combining o-quinone methide coupling and resorcinol dearomatization. Key steps included:
-
Oxidative Dearomatization : Treatment of resorcinol 31 with PhI[OTMS]OTf induced diastereoselective dearomatization, forming a chiral cyclohexenone intermediate.
-
Cyclic Sulfone Utilization : Sulfone 34 served as a dimethide precursor, enabling regioselective O-carbamylation and subsequent α-hydroxy acid formation.
-
Convergent Coupling : The final stages involved coupling of fragments derived from benzaldehydes 17 and 32 , yielding (+)-rishirilide B in 12.5–20.3% overall yield over 15 steps.
Table 2: Key Parameters of Enantioselective Synthesis
| Parameter | Value/Outcome |
|---|---|
| Total Steps | 15 (from 17 ), 13 (from 32 ) |
| Overall Yield | 12.5–20.3% |
| Key Reagent | PhI[OTMS]OTf (oxidant) |
| Stereochemical Control | Diastereoselective dearomatization |
Organocatalytic Oxidative Kinetic Resolution
Diels-Alder Cycloaddition Approach
A racemic synthesis leveraging o-quinodimethide intermediates demonstrated the utility of hydroxy-directed reactivity:
-
Cycloreversion : Heating benzocyclobutene 32 generated an o-quinodimethide, which underwent Diels-Alder reaction with dienophile 41 to form the tricyclic core.
-
Stereochemical Guidance : The C1 hydroxyl group directed isoamyl Grignard addition to the β-face of the C4 ketone, ensuring correct stereochemistry.
-
Absolute Configuration Assignment : Starting from (R)-3-methylcyclohexanone, the synthesis confirmed natural this compound as the (−)-enantiomer.
Table 3: Comparative Analysis of Synthetic Routes
Challenges and Innovations in Stereochemical Control
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Rishirilide B, and how can researchers ensure reproducibility?
- Methodological Answer :
- Synthesis : Follow stepwise reaction procedures with precise stoichiometric ratios, solvent selection (e.g., anhydrous conditions for moisture-sensitive steps), and temperature control. Include representative examples for recurring protocols (e.g., catalytic cycles) .
- Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment. For novel derivatives, provide elemental analysis and crystallographic data (if available). Ensure spectral matches with literature for known intermediates .
- Reproducibility : Document hazard warnings (e.g., exothermic reactions) and batch-specific yields. Limit main-text synthesis details to five compounds; extensive data should be in supplementary files .
Q. How can researchers identify gaps in existing literature on this compound’s pharmacological mechanisms?
- Methodological Answer :
-
Perform systematic reviews using Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics) NOT commercial") to filter non-academic sources .
-
Map literature via tools like Research Rabbit to visualize citation networks and content-based clusters, prioritizing recent studies (post-2020) and high-impact journals .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
-
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential gaps, such as understudied signaling pathways or species-specific bioactivity .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter systems). Address metabolic stability differences via liver microsome assays .
- Model Optimization : Compare pharmacokinetic profiles across animal models (e.g., murine vs. zebrafish) to identify interspecies variability. Use PICO framework (Population: cell/animal models; Intervention: dosage; Comparison: controls; Outcome: efficacy metrics) to standardize variables .
- Iterative Analysis : Apply qualitative contradiction frameworks (e.g., Coursera’s iterative process) to re-examine outliers, such as unexpected toxicity in vivo, through dose-response recalibration .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Scaffold Modification : Prioritize functional groups with known bioactivity (e.g., hydroxylation at C-7 for enhanced solubility). Use computational docking to predict binding poses before synthetic investment .
- Control Groups : Include both positive controls (e.g., established inhibitors) and negative controls (scrambled analogs) to validate specificity.
- Data Validation : Employ blinded analysis for IC50 determinations and replicate experiments across independent labs to mitigate bias .
Q. What methodologies are recommended for analyzing this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH gradients (1–13), elevated temperatures (40–60°C), and UV light to simulate degradation pathways. Monitor via LC-MS for breakdown products .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Publish raw degradation data in supplementary materials for peer validation .
Data Analysis & Reporting
Q. How should researchers address discrepancies in cytotoxicity data for this compound across different cell lines?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify cell-line-specific sensitivities. Apply statistical tests (ANOVA with post-hoc Tukey) to quantify variability .
- Mechanistic Follow-Up : Probe off-target effects using kinome-wide profiling or CRISPR screens. Disclose all cell culture conditions (e.g., serum concentration, passage number) to enhance reproducibility .
Q. What are best practices for integrating multi-omics data (e.g., transcriptomics, proteomics) into this compound mechanism-of-action studies?
- Methodological Answer :
- Workflow Integration : Use platforms like Galaxy for pipeline standardization. Cross-reference transcriptomic hits (e.g., upregulated apoptosis genes) with proteomic data to filter false positives .
- Pathway Enrichment : Apply tools like DAVID or Metascape to cluster omics data into functional pathways. Validate top candidates via siRNA knockdowns in relevant assays .
Ethical & Reporting Standards
Q. How can researchers ensure ethical compliance when publishing negative or inconclusive results for this compound?
- Methodological Answer :
- Transparency : Adhere to BJOC guidelines by detailing failed experiments in supplementary materials (e.g., optimization attempts for low-yield reactions) .
- Pre-registration : Submit study protocols to platforms like OSF before data collection to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

